molecular formula C4H4ClNO3 B1627888 2-Oxo-3-oxazolidinecarbonyl chloride CAS No. 66313-48-2

2-Oxo-3-oxazolidinecarbonyl chloride

Cat. No. B1627888
CAS RN: 66313-48-2
M. Wt: 149.53 g/mol
InChI Key: OZJANYSOGASXNQ-UHFFFAOYSA-N
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Description

“2-Oxo-3-oxazolidinecarbonyl chloride” is a chemical compound with the formula C4H4ClNO3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of oxazolines, which includes 2-Oxo-3-oxazolidinecarbonyl chloride, has been extensively studied. Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, the synthesis of various 2-(hetero)aryloxazolines from nitriles and aminoalcohols has been achieved without metals and catalysts in good to excellent yields .


Molecular Structure Analysis

The molecular structure of 2-Oxo-3-oxazolidinecarbonyl chloride consists of 4 carbon atoms, 4 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The molecular weight is 149.53 .


Chemical Reactions Analysis

Oxazoline, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone, is a key component in the structure of 2-Oxo-3-oxazolidinecarbonyl chloride . Oxazoline-based ring structures are known for their biological activities and have a wide range of applications in pharmaceuticals, industrial chemistry, natural product chemistry, and polymers .

Safety And Hazards

2-Oxo-3-oxazolidinecarbonyl chloride is classified as Acute Tox. 4 and Skin Corr. 1B according to the CLP criteria . The signal word for this compound is “Danger” and it has several precautionary statements including P234, P260, P264, P270, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P390, P405, P406, and P501 .

properties

IUPAC Name

2-oxo-1,3-oxazolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3/c5-3(7)6-1-2-9-4(6)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJANYSOGASXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608543
Record name 2-Oxo-1,3-oxazolidine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-3-oxazolidinecarbonyl chloride

CAS RN

66313-48-2
Record name 2-Oxo-1,3-oxazolidine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-3-oxazolidinecarbonyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a similar manner to that of Example 1-9), 2-oxo-3-oxazolidinecarbonyl chloride, which was prepared from 2-oxazolidinone (1.04 g), phosgene (0.018 mole) and triethylamine (3.0 g) in tetrahydrofuran was treated with a solution of 7-(D-2-phenylglycinamido)-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid (3.0 g) and bis(trimethylsilyl) acetamide (4.8 g) in methylene chloride (60 ml). The reaction mixture was worked up in a similar manner to that of Example 1--1) to give powder (1.92 g). This powder was dissolved into acetone and water was added thereto. The resultant mixture was concentrated, and a precipitated solid was collected by filtration to give powder (1.55 g) of 7-[D-2-(2-oxo-3-oxazolidinecarboxamido)-2-phenylacetamido]-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid, mp 165° to 170° C. (dec).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0.018 mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
7-(D-2-phenylglycinamido)-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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